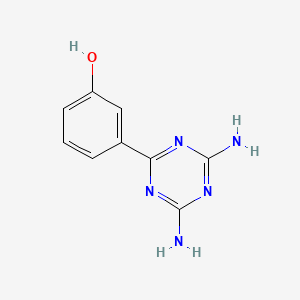

3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol

Description

Contextualization of Triazine and Phenol (B47542) Chemistry in Advanced Chemical Research

The fields of triazine and phenol chemistry are both mature and continually evolving areas of advanced chemical research. 1,3,5-triazine (B166579) and its derivatives are recognized for their wide-ranging applications, including in the development of pharmaceuticals, agrochemicals, and functional materials. The symmetrical and electron-deficient nature of the triazine ring allows for controlled, stepwise nucleophilic substitution reactions, making it a versatile scaffold for creating a variety of functionalized molecules. nih.gov

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are fundamental building blocks in organic synthesis and are prevalent in natural products. nih.gov Their unique electronic properties and the reactivity of the hydroxyl group make them crucial in the design of polymers, dyes, and biologically active compounds. The antioxidant properties of many phenolic compounds, for instance, are a significant area of research. nih.gov In advanced chemical research, the focus is often on creating novel phenol derivatives with enhanced or specific functionalities.

The convergence of these two fields in molecules like 3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol leads to hybrid structures with the potential for synergistic or entirely new properties, driving their investigation in various scientific domains.

Rationale for Investigating this compound within Contemporary Research Paradigms

The scientific interest in this compound and its analogues is driven by the quest for new molecules with valuable applications. The presence of both amino and hydroxyl groups, which can act as hydrogen bond donors and acceptors, suggests potential for this compound to interact with biological targets. Diaminotriazine derivatives have been explored for a variety of biological activities, including their potential as enzyme inhibitors.

Furthermore, the combination of a triazine core with a phenol moiety can lead to compounds with interesting photophysical properties, making them candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. The investigation of such compounds is also driven by the desire to expand the library of functional organic molecules and to understand the structure-property relationships that govern their behavior.

Overview of Academic Research Scope and Methodological Approaches for the Chemical Compound

The academic investigation of compounds like this compound typically encompasses their synthesis, characterization, and evaluation of their properties.

Synthesis: The synthesis of such compounds often involves the reaction of a precursor containing the phenol moiety with a diaminotriazine precursor. A common synthetic route to substituted diaminotriazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). chim.it

Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound. These methods are standard in organic chemistry research and provide detailed information about the molecule's composition and connectivity.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as the N-H bonds of the amino groups, the O-H bond of the phenol, and the characteristic vibrations of the triazine ring. |

| Elemental Analysis | Determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared with the theoretical values to confirm its empirical formula. |

Property Evaluation: Depending on the research focus, various methods are used to evaluate the biological or physical properties of the compound. For instance, if the compound is being investigated for its potential as an antioxidant, assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay might be employed. If its photophysical properties are of interest, techniques like UV-Vis absorption and fluorescence spectroscopy would be utilized.

Due to the limited specific research on this compound, detailed research findings are not available. However, studies on analogous compounds provide insights into the potential properties of this molecule. For example, research on other aminotriazine-phenol conjugates has explored their antioxidant capabilities and potential as building blocks for more complex functional materials.

Structure

3D Structure

Properties

CAS No. |

474333-45-4 |

|---|---|

Molecular Formula |

C9H9N5O |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

3-(4,6-diamino-1,3,5-triazin-2-yl)phenol |

InChI |

InChI=1S/C9H9N5O/c10-8-12-7(13-9(11)14-8)5-2-1-3-6(15)4-5/h1-4,15H,(H4,10,11,12,13,14) |

InChI Key |

NWLBUVXNJRXJFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 4,6 Diamino 1,3,5 Triazin 2 Yl Phenol

Established Synthetic Routes to 3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol and Related Triazine-Phenol Architectures

The synthesis of 6-substituted-2,4-diamino-1,3,5-triazines, the class to which this compound belongs, is primarily achieved through two well-established pathways: the condensation of dicyandiamide (B1669379) with a nitrile or the sequential substitution of cyanuric chloride. researchgate.netnih.govresearchgate.netnih.gov

Condensation Reactions and Precursor Chemistry

The most direct and atom-economical route to 2,4-diamino-6-aryl-1,3,5-triazines involves the base-catalyzed condensation reaction between dicyandiamide (also known as cyanoguanidine) and a corresponding nitrile. researchgate.net For the specific synthesis of this compound, the key precursors for this method are dicyandiamide and 3-hydroxybenzonitrile. This reaction forms the diamino-s-triazine ring in a single step.

An alternative and highly versatile method starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov This approach relies on the stepwise nucleophilic substitution of the three chlorine atoms. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by carefully managing the reaction temperature. nih.govnih.gov To synthesize triazine-phenol structures via this route, cyanuric chloride would typically be reacted sequentially with an amine source to introduce the two amino groups, followed by a reaction with a protected or unprotected phenol (B47542). The order of these substitution reactions is critical to achieving the desired product. researchgate.net

Optimization of Reaction Conditions and Yields

Significant research has been dedicated to optimizing the synthesis of substituted 2,4-diamino-1,3,5-triazines to improve yields and reaction efficiency. Traditional methods often involve prolonged heating in high-boiling point solvents. For instance, the reaction of dicyandiamide with nitriles has been performed in 1-pentanol (B3423595) at 160°C (413 K) for 24 hours. researchgate.net The introduction of a small amount of a polar solvent like dimethyl sulfoxide (B87167) (DMSO) can enhance the homogeneity of the reaction mixture, leading to complete conversion in much shorter times, sometimes as little as 10 minutes. researchgate.netchim.it

Microwave-assisted synthesis has emerged as a powerful tool for optimization, dramatically reducing reaction times to mere minutes and often increasing product yields. researchgate.netmdpi.comnih.gov This technique can be conducted with minimal or no solvent, aligning with green chemistry principles. chim.it For example, a microwave-assisted reaction in ethanol (B145695) at 140°C has been shown to produce high-purity products with yields up to 71%. mdpi.com

| Method | Precursors | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Dicyandiamide + Nitriles | 1-Pentanol | 160°C, 24 h | Moderate | researchgate.net |

| Microwave Irradiation | Dicyandiamide + Nitriles | DMSO (optional) | 120-150°C, 5-10 min | Good to Excellent | chim.it |

| Microwave Irradiation | Cyanoguanidine + Aldehydes + Amines | HCl | 140°C | Up to 71% | mdpi.comnih.gov |

| Sonochemistry | Cyanuric Chloride Derivatives + Amines | Water | Room Temp, 5 min | >75% | nih.gov |

Novel Synthetic Approaches and Catalyst Development for Triazine-Phenol Compounds

Modern synthetic strategies increasingly focus on sustainability, efficiency, and the development of advanced catalytic systems. These novel approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Green Chemistry Principles in Synthesis

The application of green chemistry principles has led to significant improvements in triazine synthesis. Microwave irradiation and sonochemistry (ultrasound-assisted synthesis) are at the forefront of these advancements. researchgate.net

Microwave-Assisted Synthesis : This method is classified as a green procedure due to the reduction in solvent usage, significantly shorter reaction times, and often simpler work-up procedures. researchgate.netrsc.org

Sonochemistry : The use of ultrasonic irradiation provides an exceptionally fast and efficient route to 1,3,5-triazine (B166579) derivatives. Reactions can be completed in as little as five minutes using water as a solvent, making it a highly environmentally friendly alternative to conventional heating. nih.govambeed.com One analysis showed that a sonochemical protocol was 13 times "greener" than a classical synthesis method. nih.gov

Solvent-Free Reactions : The cyclotrimerization of nitriles to form the triazine ring can be performed under solvent-free conditions, offering a clean, economical, and safer synthetic pathway. chim.it

Phase-Transfer Catalysis (PTC) : The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with microwave or ultrasound methods, can accelerate nucleophilic substitution reactions on the triazine core by facilitating the transfer of reagents between different phases. mdpi.com

Heterogeneous and Homogeneous Catalysis in Reaction Design

Catalysis plays a pivotal role in the efficient synthesis of triazine compounds. Both homogeneous and heterogeneous catalysts have been developed to facilitate these reactions.

Homogeneous Catalysis : Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), are employed in Suzuki cross-coupling reactions to introduce aryl substituents onto a pre-formed triazine ring. researchgate.net This is a powerful method for creating carbon-carbon bonds. Additionally, simple acid catalysts like hydrochloric acid are used in certain microwave-assisted condensation reactions. mdpi.com Yttrium salts have also been utilized to catalyze the cyclotrimerization of nitriles under milder, solvent-free conditions. chim.it

Heterogeneous Catalysis : To simplify catalyst recovery and improve sustainability, solid-supported catalysts have been developed. Silica gels modified with Lewis acids (e.g., zinc) serve as effective and environmentally benign heterogeneous catalysts for nitrile cyclotrimerization. chim.it Another advanced system involves a nano-sized copper/zinc-modified MCM-41, which acts as a heterogeneous catalyst in a one-pot, three-component synthesis of 2,4-diamino-1,3,5-triazines. researchgate.net For nucleophilic substitution reactions on cyanuric chloride, a copper(I)-supported resin has been used as an effective catalyst. nih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Homogeneous | Pd(PPh₃)₄ | Suzuki Cross-Coupling | Efficient C-C bond formation | researchgate.net |

| Homogeneous | Yttrium Salts | Nitrile Cyclotrimerization | Milder, solvent-free conditions | chim.it |

| Heterogeneous | Silica-supported Lewis Acids (e.g., Si(Zn)) | Nitrile Cyclotrimerization | Environmentally benign, reusable | chim.it |

| Heterogeneous | Cu(I)-supported Resin | Nucleophilic Substitution | Catalyzes substitution on triazine core | nih.gov |

Functionalization and Derivatization of this compound

The structure of this compound offers multiple sites for functionalization, primarily at the phenolic hydroxyl group and the two primary amino groups. Derivatization at these sites allows for the fine-tuning of the molecule's physicochemical properties and the introduction of diverse structural motifs.

The phenolic hydroxyl group is a key site for modification. Standard reactions for phenols, such as alkylation to form ethers or acylation to produce esters, can be readily applied. libretexts.org For example, reacting the phenol with acyl chlorides like benzoyl chloride would convert the hydroxyl group into a benzoate (B1203000) ester, which can alter properties such as lipophilicity and introduce spectroscopically useful groups. libretexts.org

The two amino groups on the triazine ring are also available for further reaction. They can undergo acylation or be used as nucleophiles to attach other functional groups. researchgate.net For instance, these amino groups can be linked to amino acids or peptides to create hybrid molecules with potentially novel biological activities. nih.govresearchgate.net The synthesis of various N-substituted and N,N'-disubstituted 2,4-diamino-1,3,5-triazines is a common strategy to build molecular diversity. acs.org The stepwise nucleophilic substitution on a triazine core has been used to create extensive libraries of compounds incorporating motifs like aminoalcohols, piperazine, chalcones, and stilbenes, highlighting the versatility of this scaffold for derivatization. nih.govmdpi.com

Modification of the Phenolic Hydroxyl Group

The hydroxyl group on the phenol ring is a prime target for derivatization through several classic organic reactions. These modifications can significantly alter the compound's physical and chemical properties, such as solubility, electronic characteristics, and ability to coordinate with other molecules.

Etherification: The phenolic hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl or benzyl (B1604629) halide. For instance, reaction with an alkyl bromide (R-Br) would yield an alkoxy derivative. A variety of ether derivatives can be synthesized, as shown in the table below. google.com

Esterification: Esters can be readily formed by reacting the phenolic hydroxyl group with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. One efficient method involves the use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates ester formation under mild conditions. sci-hub.stresearchgate.net This reaction is typically performed in the presence of a non-nucleophilic base.

| Reaction Type | Reagent | Product Class | Typical Conditions |

|---|---|---|---|

| Etherification | Alkyl Halide (R-X) | Alkyl Phenyl Ether | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| Esterification | Acyl Chloride (R-COCl) | Phenyl Ester | Base (e.g., Pyridine), Solvent (e.g., DCM) |

| Esterification | Carboxylic Acid (R-COOH) | Phenyl Ester | Coupling Agent (e.g., DMTMM), Base (e.g., NMM) |

Substitution Reactions on the Triazine Ring

The 1,3,5-triazine ring is typically synthesized via the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.com The reactivity of the C-Cl bonds decreases with each substitution, allowing for controlled, stepwise introduction of different functional groups. nih.gov Derivatization strategies for the triazine ring of the title compound are primarily conceptualized through the synthesis of analogues starting from a suitable chlorinated precursor.

For example, to synthesize derivatives of this compound, one could start with a precursor like 2,4-dichloro-6-(3-methoxyphenyl)-1,3,5-triazine. The chlorine atoms can be substituted sequentially. The first chlorine can be replaced by an amine at a low temperature (e.g., 0°C), and the second, less reactive chlorine can be substituted by a different amine at a higher temperature (e.g., room temperature or reflux). nih.govresearchgate.net This stepwise approach allows for the synthesis of unsymmetrically substituted triazines. The final step would involve the demethylation of the methoxy (B1213986) group to reveal the phenolic hydroxyl.

| Nucleophile (Nu) | Reaction Temperature | Resulting Group on Triazine Ring | Reference |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | 0 - 5 °C | -NH₂ | mdpi.com |

| Primary Amine (R-NH₂) | Room Temperature | -NHR | nih.gov |

| Secondary Amine (R₂NH) | Reflux | -NR₂ | researchgate.net |

| Hydrazine (N₂H₄) | Room Temperature | -NHNH₂ | researchgate.net |

This synthetic flexibility enables the creation of a large library of compounds with varied substituents on the triazine core, thereby fine-tuning the molecule's properties.

Formation of Polymeric Structures via Derivatization

The presence of multiple reactive functional groups—one hydroxyl and two primary amino groups—makes this compound an excellent candidate as a monomer for polymerization. These groups can participate in various condensation polymerization reactions to form a range of polymeric materials.

Polyesters/Polyethers: The phenolic hydroxyl group can react with difunctional molecules like diacyl chlorides or diepoxides to form polyesters and polyethers, respectively. google.com

Polyamides: The two primary amino groups are capable of reacting with diacyl chlorides to form polyamides.

Hyper-crosslinked Polymers: The entire molecule can act as a building block for hyper-crosslinked porous polymers. For instance, related aminotriazine (B8590112) compounds have been crosslinked with agents like α,α'-dichloro-p-xylene to create porous materials with high surface areas, suitable for applications such as solid-phase extraction. nih.gov The amino groups on the triazine ring can undergo reactions with bifunctional crosslinkers to build a robust, three-dimensional polymer network.

The resulting polymers can exhibit high thermal stability and unique material properties derived from the rigid triazine core and the hydrogen-bonding capabilities of the remaining functional groups.

Multi-Component Reactions Involving the Chemical Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic step, offer an efficient pathway to complex molecules. beilstein-journals.org The diamino-triazine moiety in this compound can serve as a key component in certain MCRs.

The amino groups on the triazine ring can act as the amine component in various MCRs. For example, a three-component reaction involving a diamine, triethyl orthoformate, and diethyl phosphite (B83602) has been reported, where amino groups are functionalized. mdpi.com While this specific reaction was demonstrated on diaminobenzenes and diaminocyclohexanes, the principle could be extended to the diamino-triazine scaffold. mdpi.com

Furthermore, MCRs have been developed for the direct synthesis of bis(diamino-1,3,5-triazines) using cyanoguanidine, an amine, and an aldehyde, highlighting the utility of MCRs in building complex triazine-based structures from simple precursors. sunway.edu.my This suggests that the core structure of this compound or its derivatives could potentially be assembled via a convergent MCR strategy, offering a highly efficient synthetic route.

Advanced Structural Elucidation and Solid State Chemistry of 3 4,6 Diamino 1,3,5 Triazin 2 Yl Phenol

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are crucial for elucidating the detailed structural and dynamic properties of 3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol in various states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For derivatives of 1,3,5-triazine (B166579), techniques such as 2D NMR are employed to characterize their complex structures. ipb.pt Conformational analysis of related heterocyclic compounds often involves the use of Nuclear Overhauser Effect (NOE) experiments to determine the spatial proximity of protons, which helps in defining the preferred rotational isomers. usda.gov

The study of conformational dynamics is essential for understanding how molecules like this compound interact with their environment. NMR techniques can probe the rotational isomerism around the bond connecting the phenol (B47542) ring to the triazine core. The flexibility of such molecules in solution can lead to an equilibrium of different conformers, which can be investigated by analyzing chemical shifts and coupling constants. mdpi.comnih.gov Computational methods are often used in conjunction with NMR data to predict the most stable conformations and to interpret complex spectra. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to OH) | 6.8 - 7.0 | Doublet of Doublets |

| Aromatic CH (meta to OH) | 7.2 - 7.4 | Triplet |

| Aromatic CH (para to OH) | 6.9 - 7.1 | Triplet of Doublets |

| Aromatic CH (ortho to triazine) | 7.9 - 8.1 | Doublet |

| NH₂ | 6.5 - 7.5 | Broad Singlet |

| OH | 9.0 - 10.0 | Singlet |

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and intermolecular interactions within this compound. The analysis of vibrational modes can reveal details about hydrogen bonding, which plays a significant role in the supramolecular assembly of triazine derivatives. rsc.orgresearchgate.net

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for Triazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Triazine Ring) | Stretching | 1550 - 1650 |

| C-N (Triazine Ring) | Stretching | 1300 - 1400 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular structure and intermolecular interactions.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound. epa.gov This technique is also crucial for elucidating fragmentation patterns, which can help confirm the compound's structure and identify potential byproducts or intermediates in its synthesis. jocpr.com

In studies of related triazine derivatives, tandem mass spectrometry (MS/MS) has been used to investigate the mechanistic pathways of their formation and reactions. researchgate.net By analyzing the fragmentation of the parent ion, researchers can deduce the connectivity of atoms and the stability of different substructures within the molecule. This information is vital for understanding the chemical reactivity and potential degradation pathways of the compound.

X-ray Diffraction Studies for Molecular and Supramolecular Architecture

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in the solid state, providing a detailed picture of both the individual molecule and its packing in the crystal lattice.

Single-Crystal X-ray Crystallography for Precise Molecular Geometry and Packing Arrangements

Single-crystal X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. mdpi.com This technique has been successfully applied to various triazine derivatives, revealing their planar or near-planar ring structures and the orientation of their substituent groups. nih.gov

The crystal structure provides invaluable information about the supramolecular architecture, which is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. rsc.org In many melamine (B1676169) derivatives, extensive hydrogen-bonding networks are observed, leading to the formation of layered structures or more complex three-dimensional assemblies. rsc.orgresearchgate.net The arrangement of molecules in the crystal lattice can significantly influence the material's physical properties.

Interactive Data Table: Crystallographic Data for a Related Triazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.9952 (9) |

| b (Å) | 7.3104 (5) |

| c (Å) | 12.0351 (7) |

| β (°) | 96.912 (1) |

| Volume (ų) | 1397.05 (15) |

| Z | 2 |

Data for Adipic acid–2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (1/2) as a representative example. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is a key technique for characterizing the crystalline nature of a bulk sample and for identifying different polymorphic forms. nih.gov Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties.

While specific PXRD studies on this compound are not widely reported, the technique is routinely used for related compounds like melamine to confirm its crystal structure and purity. researchgate.net PXRD patterns serve as a fingerprint for a specific crystalline phase and can be used to monitor phase transitions that may occur under different conditions of temperature and pressure. The study of polymorphism in triazine derivatives is an active area of research. researchgate.net

Electron Microscopy and Surface Analysis for Material Characterization

Advanced analytical techniques are pivotal in correlating the macroscopic properties of this compound with its microscopic and surface-level characteristics. Methodologies such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) offer a holistic understanding of its physical and chemical attributes.

Scanning electron microscopy is a powerful technique for visualizing the surface topography and morphology of solid materials. For this compound, SEM analysis would reveal the particle size, shape, and aggregation state of the crystalline or amorphous solid.

Detailed research findings on analogous aminotriazine (B8590112) compounds suggest that the morphology can be significantly influenced by the synthesis and crystallization conditions. For instance, related guanamine compounds have been observed to form crystalline structures with well-defined facets. It is anticipated that this compound, when crystallized, would exhibit a distinct morphology, which could be characterized by features such as crystal habit, surface roughness, and the presence of any secondary growth or agglomeration.

Hypothetical SEM analysis of a crystalline sample of this compound could yield a variety of morphologies depending on the recrystallization solvent and conditions.

Table 1: Hypothetical Morphological Features of this compound Observed by SEM

| Parameter | Observation |

| Particle Shape | Prismatic, potentially with some tabular crystals |

| Size Distribution | 10-50 µm |

| Surface Texture | Smooth facets with some step-growth features |

| Aggregation | Formation of polycrystalline agglomerates |

Transmission electron microscopy provides higher resolution imaging than SEM, enabling the investigation of the internal structure and nanoscale features of a material. In the context of this compound, TEM would be instrumental in identifying any nanostructuring, such as the presence of pores, dislocations, or variations in crystallinity within a single particle.

Studies on self-assembling melamine derivatives have demonstrated the formation of intricate nanostructures like nanotubes and layered sheets, driven by hydrogen bonding interactions. researchgate.net Given the hydrogen bonding capabilities of the amino and phenolic groups in this compound, it is plausible that this compound could also exhibit self-assembly into ordered nanostructures under specific conditions. High-resolution TEM (HR-TEM) could potentially visualize the lattice fringes in crystalline domains, providing information about the crystal structure and orientation.

Table 2: Potential Nanostructural Features of this compound for TEM Analysis

| Feature | Analytical Information |

| Crystallinity | Diffraction patterns to distinguish between crystalline and amorphous regions |

| Lattice Fringes | Measurement of d-spacing to infer crystallographic planes |

| Nanopores | Characterization of porosity, which could be relevant for catalysis or adsorption applications |

| Defects | Identification of dislocations, stacking faults, or grain boundaries |

X-ray photoelectron spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would provide a detailed understanding of the surface chemistry, which is crucial for applications where surface interactions are important.

The analysis of nitrogen-rich heterocyclic compounds by XPS allows for the deconvolution of the N 1s signal into different components corresponding to the different chemical environments of the nitrogen atoms. For this compound, one would expect to distinguish between the nitrogen atoms within the triazine ring and those in the amino groups. Similarly, the C 1s and O 1s spectra would provide information about the carbon framework and the phenolic group.

Table 3: Expected Binding Energies from XPS Analysis of this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Carbon | C 1s | ~284.8 | C-C/C-H in phenyl ring |

| ~286.5 | C-N in triazine ring and C-O in phenol | ||

| Nitrogen | N 1s | ~399.0 | N-C=N in triazine ring |

| ~400.5 | -NH2 (amino groups) | ||

| Oxygen | O 1s | ~533.0 | C-OH (phenolic group) |

Theoretical and Computational Chemistry of 3 4,6 Diamino 1,3,5 Triazin 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(4,6-diamino-1,3,5-triazin-2-yl)phenol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. By using functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), the molecular geometry can be optimized to its lowest energy state. tcu.eduresearchgate.net From this optimized structure, a wealth of information can be derived.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more polarizable and more reactive. For triazine derivatives, these frontier orbitals are often distributed across the π-conjugated system of the triazine and phenyl rings. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the charge distribution and identifies electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the triazine ring and the oxygen atom of the phenol (B47542) group, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Such calculations on related s-triazine derivatives have been instrumental in understanding their electronic characteristics. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This data is hypothetical and serves as a realistic representation based on studies of analogous compounds.

| Parameter | Illustrative Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

| Dipole Moment | 3.5 Debye | A measure of the molecule's overall polarity. mdpi.com |

For higher accuracy, particularly for thermodynamic properties, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but provide more precise results. Composite methods like G4MP2 combine results from several high-level calculations to achieve very accurate energies. superfri.org

These high-accuracy methods are often used to calculate properties like the gas-phase enthalpy of formation (ΔHf). By using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, systematic errors in the calculations can be minimized, leading to highly reliable thermochemical data. superfri.org While a full ab initio study on a molecule of this size is intensive, it can serve as a benchmark to validate the accuracy of DFT functionals for this class of compounds.

Table 2: Comparison of Illustrative Methods for Enthalpy of Formation (ΔHf) This data is hypothetical and based on typical performance of these methods.

| Method | Illustrative ΔHf (kJ/mol) | Relative Computational Cost |

|---|---|---|

| B3LYP/6-311++G(d,p) | 125 | Low |

| MP2/aug-cc-pVTZ | 110 | Medium |

| G4MP2 | 102 | High |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. nih.govmdpi.com

The structure of this compound is not rigid; it possesses conformational flexibility primarily due to rotation around several key single bonds. The most significant are the C-C bond linking the phenol and triazine rings and the C-N bonds connecting the amino groups to the triazine ring.

Studies on similar amine-substituted s-triazines have shown that the rotation around the exocyclic C-N bond is hindered, with energy barriers ranging from 15 to 19 kcal/mol. nih.govnih.gov This restricted rotation can lead to the existence of stable rotational isomers (rotamers) at room temperature. researchgate.net The barrier height is influenced by the nature of other substituents on the triazine ring and can be affected by environmental factors like solvent and pH. tcu.edunih.gov MD simulations or potential energy surface scans (using DFT) can be used to map the energy landscape of these rotations and determine the activation energy for interconversion between different conformers. tcu.edu

Table 3: Illustrative Rotational Energy Barriers This data is hypothetical, based on published values for analogous compounds. nih.govnih.gov

| Rotatable Bond | Dihedral Angle Definition | Illustrative Rotational Barrier (kcal/mol) |

|---|---|---|

| Triazine-Phenol | N-C-C-C | ~5-7 |

| Triazine-Amino | C-C-N-H | ~15-17 |

The multiple hydrogen bond donors (-OH, -NH2) and acceptors (triazine ring nitrogens, phenol oxygen) in this compound create a high potential for strong and directional intermolecular interactions. researchgate.net These interactions are critical for predicting how the molecules will arrange in the solid state (crystal packing) or associate in solution. rsc.org

MD simulations of a system containing many molecules can predict self-assembly phenomena. mdpi.com By analyzing the trajectories, one can identify dominant interaction motifs, such as the formation of hydrogen-bonded dimers or extended networks. acs.org Tools like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within a crystal structure. mdpi.commdpi.com For this molecule, N-H···N and O-H···N hydrogen bonds are expected to be the most significant interactions governing its supramolecular structure. The analysis of radial distribution functions (RDFs) from MD simulations can provide quantitative data on the distances and coordination numbers of these interactions. rsc.org

Table 4: Potential Hydrogen Bonding Interactions

| Donor Group | Acceptor Group | Interaction Type | Expected Strength |

|---|---|---|---|

| Phenolic -OH | Triazine Ring N | O-H···N | Strong |

| Amino -NH₂ | Triazine Ring N | N-H···N | Strong |

| Amino -NH₂ | Phenolic Oxygen | N-H···O | Moderate |

| Phenolic -OH | Amino N | O-H···N | Moderate |

Chemical Reactivity and Mechanistic Investigations of 3 4,6 Diamino 1,3,5 Triazin 2 Yl Phenol

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on 3-(4,6-diamino-1,3,5-triazin-2-yl)phenol are not extensively documented in publicly available literature. However, the reactivity of the constituent triazine and phenol (B47542) moieties allows for well-grounded inferences to be drawn from studies on analogous compounds.

Computational studies on the reaction of s-triazine with hydroxyl radicals have shown that the activation barrier for hydrogen abstraction is significantly lower (3.3 kcal mol⁻¹) than for hydroxyl addition to a ring carbon (9.8 kcal mol⁻¹). nih.gov While the subject compound lacks hydrogen atoms on the triazine ring, this highlights the favorability of radical abstraction pathways when available.

The hydrolysis kinetics of dichloro-s-triazine derivatives have been studied, revealing that the reaction mechanism involves a rate-determining nucleophilic attack on an electron-deficient carbon atom. rsc.org For this compound, reactions involving the triazine ring will be influenced by the electronic effects of both the amino and hydroxyphenyl groups.

Table 1: Representative Reaction Rate Constants for Related Triazine Compounds

| Reactant | Triazine Derivative | Rate Constant | Conditions |

| Hydroxyl Radical | 1,3,5-Triazine (B166579) | 3.4 x 10⁹ dm³ mol⁻¹ s⁻¹ | pH ~6 |

| Hydroxyl Radical | 2,4,6-Trimethoxy-1,3,5-triazine | 2.06 x 10⁸ dm³ mol⁻¹ s⁻¹ | pH ~6 |

| Hydroxyl Radical | 2,4-Dioxohexahydro-1,3,5-triazine | 1.61 x 10⁹ dm³ mol⁻¹ s⁻¹ | pH ~6 |

Equilibrium constants provide valuable insight into the position of equilibrium in reversible reactions. For triazine-based systems, such studies are often conducted in the context of complexation or dynamic covalent chemistry. For example, potentiometric and spectrophotometric studies on the complexation of divalent metal ions with a Schiff-base derivative of 1,2,4-triazine (B1199460) have been performed to determine formation constants and thermodynamic parameters. researchgate.net These studies indicate that complex formation is often favored, as shown by negative Gibbs free energy (ΔG) values. researchgate.net

Thermodynamic parameters for the parent 1,3,5-triazine have been determined, providing foundational data for the triazine core. nist.govnist.gov However, the substituents in this compound will significantly alter its thermodynamic properties.

Mechanistic Elucidation of Key Reactions

The reactivity of this compound is characterized by the distinct chemistries of its aromatic components. The triazine ring is susceptible to nucleophilic attack, while the phenol ring is prone to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The 1,3,5-triazine ring is electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), a preference over electrophilic substitution due to its lower resonance energy compared to benzene. wikipedia.orgeurekaselect.comnih.gov The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. wikipedia.orglibretexts.org In the case of this compound, the amino groups are electron-donating, which would generally deactivate the ring towards nucleophilic attack compared to an unsubstituted triazine. However, if a good leaving group were present on the triazine ring, substitution could still occur, albeit likely requiring more forcing conditions.

Electrophilic Aromatic Substitution: The phenol ring, being electron-rich, is activated towards electrophilic aromatic substitution. The hydroxyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. The triazine substituent will also influence the regioselectivity of such reactions.

The interaction of this compound with radicals is of interest, particularly in the context of oxidative degradation and antioxidant activity. The phenol moiety is known to be an effective radical scavenger. nih.govnih.gov It can donate a hydrogen atom from its hydroxyl group to a radical, forming a more stable phenoxyl radical.

Studies on the reaction of hydroxyl radicals with the parent s-triazine indicate that hydrogen abstraction is a more favorable pathway than addition. nih.govacs.org For substituted triazines lacking ring hydrogens, addition mechanisms may become more significant. nih.govacs.org The reaction of hydroxyl radicals with 1,3,5-triazine and its derivatives leads to the formation of radical adducts that can undergo further reactions, leading to degradation of the triazine ring. nih.gov

The involvement of free radicals has also been implicated in the reaction of chloro-s-triazine herbicides with polysulfides, suggesting a potential single-electron transfer (SET) or SRN1-type mechanism. fao.org

Photochemical Reactivity Studies of the Chemical Compound and its Derivatives

The photochemical behavior of hydroxyphenyl-1,3,5-triazines is of significant interest, particularly in the context of UV absorbers. These compounds are known for their exceptional photostability, which is attributed to their ability to undergo excited-state intramolecular proton transfer (ESIPT). sci-hub.se Upon absorption of UV radiation, an ultrafast and reversible proton transfer occurs from the phenolic hydroxyl group to a nitrogen atom on the triazine ring. This process provides an efficient non-radiative decay pathway that dissipates the absorbed energy as heat, thus preventing photochemical degradation. sci-hub.se

The excited-state properties of various multi-branched triazine derivatives have been investigated using techniques such as steady-state electronic spectroscopy and femtosecond fluorescence anisotropy. nih.govacs.org These studies provide insights into processes like electronic delocalization and localization in the excited state. nih.govacs.org The photophysical properties of triazine derivatives are highly tunable by altering the substituents on the triazine core and the peripheral aromatic groups. acs.orgrsc.orgmdpi.comnih.gov

While specific quantum yields for the phototransformation of this compound are not available, studies on related compounds provide a framework for understanding its likely photochemical behavior. The presence of the hydroxyphenyl moiety strongly suggests that ESIPT would be a dominant deactivation pathway for the excited state, contributing to its photostability.

Light-Induced Transformations and Degradation Pathways

The photochemical behavior of this compound is anticipated to be influenced by the interplay of the electron-rich diaminotriazine core and the phenolic substituent. Generally, hydroxyphenyl triazines are recognized for their utility as UV absorbers, a property that stems from their ability to dissipate absorbed UV radiation through non-destructive pathways. sarex.com However, under prolonged or intense irradiation, photodegradation can occur.

For many triazine-based compounds, particularly those used as herbicides, photodegradation is a significant transformation route. researchgate.net Common degradation pathways involve the modification or cleavage of side-chains attached to the triazine ring. researchgate.net For this compound, potential light-induced transformations could include:

Hydroxylation: The introduction of additional hydroxyl groups onto the phenyl ring or the triazine core is a common photodegradation process for aromatic compounds in the presence of reactive oxygen species generated by light.

Deamination: The loss of one or both amino groups from the triazine ring is a plausible degradation pathway, which would significantly alter the chemical and physical properties of the molecule.

Ring Cleavage: Under high-energy UV irradiation, the stable 1,3,5-triazine ring can undergo cleavage, leading to the formation of smaller, acyclic byproducts.

Polymerization: Radical species formed during photolysis can potentially lead to the formation of dimeric or polymeric products. researchgate.net

The specific degradation pathways and the resulting photoproducts would be highly dependent on the experimental conditions, including the wavelength of light, the presence of oxygen, and the solvent used.

Table 1: Plausible Photodegradation Products of this compound

| Potential Product | Formation Pathway | Significance |

|---|---|---|

| Hydroxylated derivatives | Addition of hydroxyl radicals | Increased polarity, potential for further reactions |

| Deaminated derivatives | Loss of NH2 groups | Altered electronic properties and solubility |

| Triazine ring-cleavage products | High-energy UV photolysis | Complete breakdown of the core structure |

Photochromic and Luminescent Properties

Photochromism:

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been observed in various classes of organic molecules. nih.gov While there is no specific evidence in the available literature to suggest that this compound exhibits photochromic behavior, some related heterocyclic systems can undergo photo-induced isomerization or rearrangement. For photochromism to occur, the molecule would need to possess a light-sensitive moiety capable of undergoing a reversible structural change, such as cis-trans isomerization or ring-opening/closing reactions. The rigid triazine ring and the stable phenolic group make significant reversible photo-induced structural changes less likely for this particular compound under normal conditions.

Luminescent Properties:

The luminescent properties (fluorescence and phosphorescence) of 1,3,5-triazine derivatives are highly dependent on their substituents. The presence of electron-donating groups, such as amino and hydroxyl groups, can lead to the emergence of fluorescent properties. nih.govrsc.org For this compound, the combination of the diaminotriazine moiety (an electron-rich system) and the phenol group could potentially give rise to fluorescence.

The photophysical properties of such a molecule would be governed by the nature of its excited states. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The de-excitation process can occur through several pathways, including non-radiative decay (heat) and radiative decay (fluorescence or phosphorescence).

The fluorescence of hydroxyphenyl triazines is a topic of interest, particularly in the context of their use as UV stabilizers. acs.org The efficiency of fluorescence (quantum yield) and the wavelength of the emitted light would be influenced by factors such as solvent polarity and the specific electronic structure of the molecule. It is plausible that this compound would exhibit some degree of fluorescence, likely in the UV or blue region of the electromagnetic spectrum, though specific experimental data is needed for confirmation.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption Maximum (λmax) | Likely in the UV-A or UV-B region | Based on the electronic structure of the triazine and phenol rings. |

| Fluorescence Emission | Possible emission in the UV or visible range | Presence of electron-donating amino and hydroxyl groups. |

| Fluorescence Quantum Yield | Expected to be moderate | Competition with non-radiative decay pathways. |

| Photochromism | Unlikely under normal conditions | Lack of a typical photochromic switch in the molecular structure. |

Further experimental and computational studies are necessary to fully elucidate the light-induced transformations, degradation pathways, and the precise photochromic and luminescent properties of this compound.

Coordination Chemistry and Metal Complexes of 3 4,6 Diamino 1,3,5 Triazin 2 Yl Phenol

Ligand Properties of 3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol

The structural features of this compound suggest a potent and versatile coordinating agent. The molecule possesses multiple potential donor sites, including the nitrogen atoms of the triazine ring, the amino groups, and the oxygen atom of the phenolic hydroxyl group. This arrangement allows for various chelation modes and the potential to form stable complexes with a wide range of metal ions.

Chelation Modes and Binding Sites

Based on the chemistry of analogous compounds, this compound could coordinate to metal centers in several ways. A common binding mode for similar triazine-based ligands involves chelation through a nitrogen atom on the triazine ring and a donor atom from a substituent. In this case, the phenolic oxygen is a likely participant, forming a stable five- or six-membered chelate ring with a metal ion. The amino groups could also be involved in coordination, potentially leading to bidentate or even tridentate binding. The specific chelation mode would likely depend on the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions.

Acidity Constants and Protonation Equilibria in Metal Binding Contexts

The acidity of the phenolic proton is a crucial factor in the coordination chemistry of this ligand. Deprotonation of the hydroxyl group would create an anionic oxygen donor, which typically forms stronger bonds with metal cations. The pKa value of the phenol (B47542) would be influenced by the electron-withdrawing nature of the triazine ring. In the context of metal binding, the acidity of the ligand can be significantly altered. The coordination of the ligand to a metal ion can enhance the acidity of the remaining protons on the ligand, facilitating deprotonation at lower pH values than for the free ligand. However, without experimental data, the specific acidity constants and protonation equilibria for metal complexes of this compound cannot be detailed.

Synthesis and Characterization of Metal Complexes

There is a lack of specific published research detailing the synthesis and characterization of metal complexes with this compound.

Transition Metal Complexes: Synthesis, Structure, and Electronic Properties

While general methods for the synthesis of transition metal complexes with nitrogen and oxygen donor ligands are well-established, no specific examples utilizing this compound could be found. Hypothetically, complexes could be synthesized by reacting a salt of a transition metal (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, etc.) with the ligand in a suitable solvent. Characterization would typically involve techniques such as X-ray crystallography to determine the solid-state structure, along with spectroscopic methods (IR, UV-Vis) and magnetic susceptibility measurements to probe the electronic properties of the metal center.

Lanthanide and Actinide Complexes: Unique Coordination Geometries and Luminescence

The coordination chemistry of lanthanide and actinide ions is characterized by high coordination numbers and a preference for hard donor atoms like oxygen. The phenolic oxygen and triazine nitrogens of this compound would be suitable binding sites for these ions. A key area of interest for lanthanide complexes is their potential luminescence, where the organic ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, resulting in characteristic sharp emission bands. However, no studies on the synthesis or luminescent properties of lanthanide or actinide complexes with this specific ligand have been reported.

Catalytic Applications of Metal-Complexes Incorporating Triazine-Phenol Ligands

Metal complexes based on triazine scaffolds are known to be active catalysts for various organic transformations. For instance, palladium complexes with diaminotriazine-based ligands have shown activity in Suzuki-Miyaura cross-coupling reactions. The combination of a triazine ring and a phenolic group in this compound could lead to metal complexes with interesting catalytic properties. The electronic environment of the metal center can be tuned by the ligand, potentially influencing its reactivity in catalytic cycles. However, in the absence of any reported studies on the catalytic applications of metal complexes derived from this specific ligand, any discussion of their potential in catalysis remains speculative.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Catalysis

General research into related areas, such as the catalytic activities of metal complexes with various substituted triazine and phenolic ligands, indicates a broad interest in this class of compounds for developing novel catalysts. Triazine derivatives are known to form stable complexes with a variety of metal ions, and these complexes have been explored for applications in diverse catalytic transformations. Similarly, phenolic ligands are widely used in coordination chemistry and can impart specific electronic and steric properties to metal centers, influencing their catalytic behavior.

However, specific studies detailing the synthesis of metal complexes with this compound, their characterization, and their subsequent evaluation as catalysts in either homogeneous or heterogeneous systems have not been identified. Information regarding the performance of such complexes, including data on reaction conditions, catalyst efficiency, and selectivity, is absent from the available literature. Furthermore, there is no specific information on the immobilization of these potential complexes on solid supports to create surface-supported heterogeneous catalysts.

Supramolecular Chemistry and Self Assembly Involving 3 4,6 Diamino 1,3,5 Triazin 2 Yl Phenol

Hydrogen Bonding Networks and Crystal Engineering

Crystal engineering is centered on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties. ul.ie For 3-(4,6-diamino-1,3,5-triazin-2-yl)phenol, hydrogen bonding is the dominant force governing its assembly into crystalline solids. The specific geometry of the molecule, with its array of donors and acceptors, predisposes it to form robust and extensive hydrogen-bonded networks.

The 2,4-diamino-1,3,5-triazine moiety is known to form various supramolecular patterns, including pseudo-honeycomb networks and corrugated rosette layers, depending on the nature of the substituent at the 6-position. researchgate.netrsc.org The presence of the 3-hydroxyphenyl group introduces additional possibilities for interaction, including strong O-H···N bonds to the triazine ring or N-H···O bonds to the phenol (B47542) oxygen. These interactions compete with and complement the canonical N-H···N hydrogen bonds typically observed between aminotriazine (B8590112) molecules. researchgate.net

Potential Hydrogen Bonding Motifs in Crystalline this compound:

| Donor | Acceptor | Motif Type | Significance |

|---|---|---|---|

| Amino (N-H) | Triazine (N) | N-H···N | Primary interaction driving the assembly of aminotriazine derivatives. researchgate.net |

| Amino (N-H) | Phenol (O) | N-H···O | Contributes to linking phenol and triazine moieties. |

| Phenol (O-H) | Triazine (N) | O-H···N | A strong, directional interaction that can significantly influence crystal packing. |

Design and Analysis of Crystal Polymorphs

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties, such as solubility, stability, and melting point. For molecules like this compound, polymorphism would arise from the different ways the molecules can be arranged in the crystal lattice, primarily through different hydrogen-bonding patterns. nih.gov

While specific polymorphs of this compound have not been detailed in available literature, the principles of its design and analysis can be inferred from related triazine structures. The interplay between the various possible hydrogen bonds (N-H···N, O-H···N, N-H···O) could lead to several energetically favorable, yet structurally distinct, packing arrangements. For instance, one polymorph might be dominated by triazine-triazine interactions forming rosette or ribbon motifs, while another might feature prominent chains linked by phenol-triazine hydrogen bonds.

The analysis of potential or existing polymorphs often involves techniques such as X-ray diffraction, spectroscopy, and thermal analysis. Computational studies and tools like Hirshfeld surface analysis are also employed to visualize and quantify the intermolecular interactions that define and differentiate the polymorphic forms. scispace.com

Co-crystallization and Solid-State Adduct Formation

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. google.comjustia.com It involves combining a target molecule with a secondary component, known as a "co-former," to form a new crystalline solid with a defined stoichiometric ratio.

This compound is an excellent candidate for forming co-crystals. Its hydrogen bond donor and acceptor sites can form robust supramolecular synthons—predictable and reliable recognition patterns—with a wide variety of co-formers. ul.ie For example, the diamino-triazine part can form a well-known R²₂(8) graph set motif with carboxylic acids, where two hydrogen bonds form between the acid's carboxyl group and the triazine's amino group and ring nitrogen. researchgate.net The phenol group can also participate in strong hydrogen bonds with acceptors like pyridines or form charge-assisted phenol-phenolate interactions. nih.gov

Potential Supramolecular Synthons with this compound:

| Functional Group of Co-former | Potential Synthon |

|---|---|

| Carboxylic Acid | Amine-Acid (N-H···O) and Triazine-Acid (O-H···N) |

| Pyridine | Phenol-Pyridine (O-H···N) |

| Amide | Amine-Amide (N-H···O) |

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. The design of synthetic hosts capable of selective guest binding is a central goal of supramolecular chemistry.

Encapsulation and Recognition of Specific Chemical Species

The structure of this compound, and particularly its self-assembled architectures, has the potential to form cavities or channels capable of encapsulating specific guest molecules. Hydrogen-bonded networks of aminotriazines can create porous frameworks. researchgate.netrsc.org The size, shape, and chemical nature of these pores would be determined by the specific crystal packing of the host molecule. These voids could potentially accommodate small solvent molecules or other complementary guests, with recognition driven by a combination of size/shape complementarity and specific interactions with the functional groups lining the cavity.

Development of Molecular Receptors

A molecular receptor is a host molecule designed to bind a specific guest. The array of hydrogen-bonding sites on this compound makes it a promising platform for the development of receptors. For example, the diamino-triazine unit is known to be a recognition site for barbiturates and other molecules featuring complementary hydrogen-bonding patterns. Computational studies have suggested that amine-substituted triazines are promising candidates for anion and cation recognition. figshare.com The phenol group adds another site for interaction, potentially allowing for the recognition of guests that can interact simultaneously with both the triazine and phenol moieties, leading to higher affinity and selectivity.

Self-Assembled Structures in Solution and at Interfaces

The same intermolecular forces that direct the formation of crystalline solids also drive self-assembly in solution and at surfaces or interfaces. For this compound, hydrogen bonding is expected to be the primary driver of aggregation in non-polar or weakly-polar solvents.

In solution, these interactions can lead to the formation of discrete oligomers or extended, polymer-like chains and networks. researchgate.net The study of urea-aminotriazine systems in solution has shown that these motifs can form stable dimeric complexes through quadruple hydrogen bonding. acs.orgnih.gov Similar self-complementary recognition could occur with this compound, leading to dimerization or the formation of larger aggregates.

At interfaces, such as between a liquid and a solid substrate, these molecules can form ordered self-assembled monolayers (SAMs). The molecules would orient themselves to maximize favorable interactions with the surface and with each other. The ability to form such organized layers is of great interest for applications in sensing, electronics, and surface functionalization. acs.orgacs.org

Formation of Gels, Films, and Nanostructures

There is no published research detailing the formation of gels, films, or specific nanostructures from this compound. The diaminotriazine moiety is known to be a potent hydrogen-bonding unit, capable of forming extended networks. rsc.orgdntb.gov.ua The presence of both amino groups (hydrogen bond donors and acceptors) and triazine nitrogen atoms (hydrogen bond acceptors) facilitates the formation of predictable hydrogen-bonding motifs, such as tapes or rosettes, which are often precursors to supramolecular gelation or the formation of ordered nanostructures in related molecules. rsc.org

Table 1: Summary of Research Findings on Gel, Film, and Nanostructure Formation

| Feature | Research Findings for this compound |

|---|---|

| Gel Formation | No data available. |

| Film Formation | No data available. |

Surface-Confined Self-Assembly

There are no specific studies on the surface-confined self-assembly of this compound on any substrate. Research on analogous compounds suggests that diaminotriazine derivatives can form highly ordered two-dimensional networks on surfaces like graphite (B72142) or metals. This self-assembly is typically driven by the same strong, directional hydrogen bonds observed in their three-dimensional crystal structures.

The interplay of molecule-molecule interactions (hydrogen bonding) and molecule-substrate interactions determines the final assembled structure. The specific geometry and electronic properties of this compound, dictated by the meta position of the hydroxyl group, would be expected to lead to unique surface-confined assemblies. However, no such studies have been documented.

Table 2: Summary of Research Findings on Surface-Confined Self-Assembly

| Aspect | Research Findings for this compound |

|---|---|

| 2D Network Formation | No data available. |

| Substrate Interaction Studies | No data available. |

In-depth Analysis of this compound Reveals Limited Data in Advanced Materials Science Applications

Following a comprehensive investigation into the scientific literature and available research data, it has been determined that there is a significant lack of specific information regarding the advanced applications of the chemical compound This compound in the specified areas of materials science. The request for a detailed article covering its use in polymer chemistry, smart materials, and functional coatings could not be fulfilled due to the absence of dedicated research on this particular isomer.

The majority of available scientific data focuses on related, but structurally distinct, isomers and derivatives of diamino-triazinyl-phenol. Specifically, research in polymer science and functional coatings predominantly discusses:

2-(4,6-Diamino-1,3,5-triazin-2-yl)phenol : The ortho-isomer of the requested compound. epa.govnih.govncats.io

4-(4,6-Diamino-1,3,5-triazin-2-yl)phenol : The para-isomer. alfa-chemistry.comchemicalbook.comchemicalbook.com

Other Substituted Hydroxyphenyl Triazines : A broad class of compounds, such as 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol and Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, which are well-documented as high-performance UV absorbers. uvabsorber.com

While the foundational chemical structure of a triazine ring linked to amino and phenol groups suggests potential for the applications outlined in the request—such as polymer cross-linking, pH-responsive behavior due to amine groups, and UV absorption from the aromatic systems—there is no specific research to substantiate these uses for the meta-isomer, this compound.

General principles for the specified applications exist but are not directly linked to the subject compound:

Polymer Chemistry : Triazine derivatives are known to be incorporated into epoxy resins and other polymers to enhance thermal stability and mechanical properties. researchgate.net However, no studies were found that specifically utilize the this compound isomer for this purpose.

Smart Materials : The development of pH-responsive polymers often relies on incorporating acidic or basic functional groups, such as the amino groups on the triazine ring. nih.govrjptonline.orgnih.govmdpi.comillinois.edu These polymers can swell or change solubility with pH shifts. While theoretically possible, no published work demonstrates the creation of such materials from this compound.

Polymer-Based Membranes : Research into polymer membranes for applications like gas separation is extensive, but does not mention this specific compound. membranejournal.or.kr

Functional Coatings : Phenolic and triazine compounds are noted for their roles in anti-corrosion and UV-stabilizing coatings. google.commdpi.comihs.com Polyphenols can chelate metals to form protective layers, and triazine rings are a core component of many commercial UV absorbers. uvabsorber.commdpi.comresearchgate.netuvabsorber.com Despite this, the specific contribution and performance of this compound in these applications remain undocumented in the available literature.

Due to the strict requirement to focus solely on This compound , it is not possible to generate a scientifically accurate article on its advanced applications without resorting to speculation or incorrectly attributing data from its isomers. The distinction between isomers (ortho-, meta-, para-) is critical in chemistry, as the position of functional groups dramatically affects a molecule's steric and electronic properties, and therefore its reactivity, physical properties, and suitability for specific applications.

Further research and publication would be necessary to provide the detailed findings required to construct the requested article.

Advanced Applications of 3 4,6 Diamino 1,3,5 Triazin 2 Yl Phenol in Materials Science

Optoelectronic Materials

The unique electronic structure of 3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol, characterized by the electron-deficient 1,3,5-triazine (B166579) core and electron-donating amino and phenol (B47542) substituents, makes it a compound of significant interest in the field of optoelectronic materials. This donor-acceptor (D-A) architecture is fundamental to its potential applications in various devices that interact with light and electricity.

Organic Light-Emitting Diodes (OLEDs) Component Research

The 1,3,5-triazine core is a well-established building block for materials used in Organic Light-Emitting Diodes (OLEDs), particularly as an electron-transporting or host material. rsc.orgresearchgate.net Its inherent electron-deficient nature facilitates the injection and transport of electrons, a critical function for achieving efficient charge recombination within the emissive layer of an OLED. rsc.org

In the context of this compound, the molecular design offers several advantageous features for OLED component research. The triazine moiety acts as a strong electron acceptor, while the amino and phenol groups serve as electron donors. This intramolecular charge-transfer character is crucial for developing bipolar host materials, which can transport both electrons and holes, leading to a more balanced charge recombination zone and potentially higher device efficiency and reduced efficiency roll-off. rsc.org

Research into various 1,3,5-triazine derivatives has shown that their thermal, morphological, and photophysical properties can be finely tuned by the nature of the substituents attached to the triazine core. researchgate.netmdpi.com The amino groups on this compound not only enhance the electron-donating strength but also provide reactive sites for further functionalization, allowing for the synthesis of more complex structures, such as star-shaped molecules or polymers with tailored properties for specific OLED applications. rsc.org The phenol group can improve solubility and processing characteristics, as well as influence the final orientation and packing of molecules in thin films, which is critical for device performance.

| Molecular Component | Primary Function | Potential Contribution to OLED Performance |

|---|---|---|

| 1,3,5-Triazine Core | Electron Acceptor | Enhances electron injection and transport; core for host materials. rsc.orgresearchgate.net |

| Diamino Groups | Electron Donor | Contributes to bipolar charge transport; enables further synthesis. rsc.org |

| Phenol Group | Electron Donor / Modifying Group | Improves solubility and film-forming properties; potential H-bonding site. |

Non-Linear Optics (NLO) Applications

Materials with significant non-linear optical (NLO) properties are essential for technologies like optical switching, data communication, and frequency conversion. jhuapl.edu The development of advanced NLO materials is an area of future focus for 1,3,5-triazine-based compounds. rsc.org The primary requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure combined with a large molecular hyperpolarizability, which typically arises from a strong intramolecular charge-transfer system.

The structure of this compound is well-suited for NLO applications. The molecule possesses a distinct D-π-A (Donor-π bridge-Acceptor) framework, where:

A (Acceptor): The electron-withdrawing 1,3,5-triazine ring.

D (Donor): The electron-releasing amino and phenol groups.

π-bridge: The phenyl ring that connects the donor and acceptor moieties.

Upon excitation by an intense light source, such as a laser, this arrangement facilitates a significant change in the molecule's dipole moment, which is the origin of its NLO response. The delocalized π-electron system of the phenyl ring effectively mediates the charge transfer from the donor groups to the acceptor triazine core. The design and synthesis of molecules with optimized donor and acceptor strengths are key to maximizing NLO effects. dtic.mil The presence of multiple donor groups on this compound could lead to a complex and potentially large NLO response.

| Component | Electronic Character | Role in NLO Properties |

|---|---|---|

| 1,3,5-Triazine Ring | Acceptor | Acts as the primary electron sink, creating a large dipole change upon excitation. rsc.org |

| Amino/Phenol Groups | Donor | Serve as the source of electrons for the intramolecular charge transfer. |

| Phenyl Group | π-Bridge | Facilitates efficient electronic communication between donor and acceptor groups. |

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a sensitizer (B1316253) (dye) to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov An effective dye molecule must possess three key features: a chromophore for light absorption, an anchoring group to bind to the semiconductor surface, and appropriate energy levels for efficient electron transfer. nih.gov

This compound contains the fundamental components that make it a candidate for investigation in DSSCs. The phenol's hydroxyl (-OH) group can serve as an effective anchoring group, forming a strong bond with the TiO₂ surface, which is crucial for efficient electron injection from the dye's excited state into the semiconductor's conduction band.

The D-A structure of the molecule forms the basis of the chromophore. The absorption spectrum of such dyes can be tuned by modifying the donor, acceptor, or π-conjugated bridge to maximize light harvesting across the solar spectrum. nih.govdiva-portal.org For a dye to be effective, its Lowest Unoccupied Molecular Orbital (LUMO) must be at a higher energy level than the conduction band of the TiO₂, and its Highest Occupied Molecular Orbital (HOMO) must be lower than the redox potential of the electrolyte to ensure efficient dye regeneration. nih.gov The electronic properties of this compound, stemming from its triazine, amine, and phenol components, suggest it could be a valuable scaffold for designing novel DSSC sensitizers.

Adsorption and Separation Technologies

The combination of a rigid aromatic structure and multiple polar functional groups makes this compound and materials derived from it promising candidates for applications in adsorption and separation technologies.

Adsorbents for Environmental Remediation (e.g., heavy metal removal from water)

The removal of toxic heavy metal ions and organic pollutants from wastewater is a critical environmental challenge. Adsorption is a widely used technique, and the efficiency of the process depends heavily on the adsorbent material. mdpi.com Polymers or materials functionalized with this compound could serve as highly effective adsorbents due to the presence of multiple binding sites.

The nitrogen atoms within the triazine ring and the exocyclic amino groups, along with the oxygen atom of the phenol group, are all Lewis basic sites. These sites can act as potent chelating agents, forming stable coordination complexes with various heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). The presence of multiple binding sites on a single molecule can lead to a high adsorption capacity and strong affinity for these metals.

Furthermore, the aromatic rings in the structure can facilitate the adsorption of organic pollutants (e.g., phenols, dyes, polycyclic aromatic hydrocarbons) from water through non-covalent interactions like π-π stacking and hydrophobic interactions. mdpi.com

| Target Pollutant | Active Sites on Adsorbent | Primary Interaction Mechanism |

|---|---|---|

| Heavy Metal Ions (e.g., Pb²⁺, Cu²⁺) | N-atoms (triazine, amino), O-atom (phenol) | Chelation / Coordination |

| Organic Pollutants (e.g., phenols, dyes) | Aromatic Rings (phenyl, triazine) | π-π Stacking, Hydrophobic Interactions |

| Polar Organic Molecules | Amino and Phenol Groups | Hydrogen Bonding |